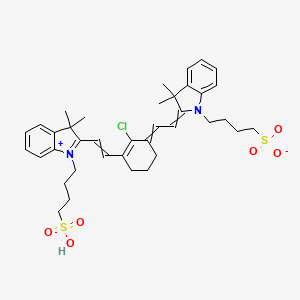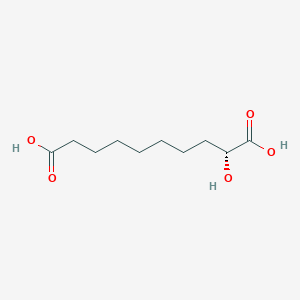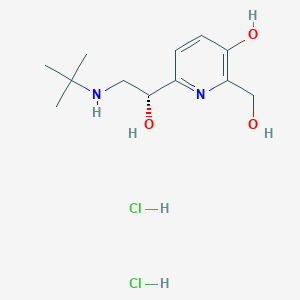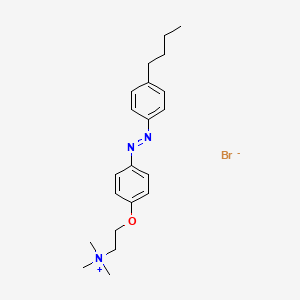
Azido-PEG10-propargyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azido-PEG10-propargyl is a polyethylene glycol (PEG)-based compound that serves as a versatile linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing both an azide group and an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing complementary functional groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azido-PEG10-propargyl is synthesized through a series of chemical reactions involving the functionalization of PEG chains. The process typically involves the following steps:
Activation of PEG: The PEG chain is activated by introducing reactive groups such as tosyl or mesyl groups.
Azidation: The activated PEG is then reacted with sodium azide to introduce the azide group.
Propargylation: The azido-PEG is further reacted with propargyl bromide to introduce the alkyne group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and solvent systems to ensure high yield and purity. The final product is purified using techniques like column chromatography and characterized using spectroscopic methods .
Analyse Chemischer Reaktionen
Types of Reactions
Azido-PEG10-propargyl undergoes several types of chemical reactions, including:
Click Chemistry: The compound participates in CuAAC reactions, forming stable triazole linkages with molecules containing alkyne groups.
Ring Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): It can also undergo SPAAC reactions with strained cyclooctyne derivatives.
Common Reagents and Conditions
Copper Catalysts: CuAAC reactions typically use copper(I) catalysts such as copper sulfate and sodium ascorbate.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and water.
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are stable and useful in various applications such as bioconjugation and drug development .
Wissenschaftliche Forschungsanwendungen
Azido-PEG10-propargyl has a wide range of applications in scientific research:
Wirkmechanismus
Azido-PEG10-propargyl exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The azide group reacts with alkyne-containing molecules in the presence of a copper catalyst, forming a triazole ring. This reaction is highly specific and efficient, making it ideal for bioconjugation and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azido-PEG-NHS ester: Contains an azide group and an NHS ester, used for labeling primary amines.
Azido-PEG-acid: Contains an azide group and a carboxylic acid, used in various coupling reactions.
Azido-PEG-amine: Contains an azide group and an amine, used for further functionalization.
Uniqueness
Azido-PEG10-propargyl is unique due to its dual functionality, containing both an azide and an alkyne group. This allows it to participate in a broader range of click chemistry reactions compared to other PEG-based azides .
Eigenschaften
Molekularformel |
C23H43N3O10 |
|---|---|
Molekulargewicht |
521.6 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C23H43N3O10/c1-2-4-27-6-8-29-10-12-31-14-16-33-18-20-35-22-23-36-21-19-34-17-15-32-13-11-30-9-7-28-5-3-25-26-24/h1H,3-23H2 |
InChI-Schlüssel |
MUFRDPZONKJOMH-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11930711.png)





![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-prop-2-ynylacetamide](/img/structure/B11930740.png)
![N-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11930747.png)

![heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate](/img/structure/B11930756.png)

![Phenyl 5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate](/img/structure/B11930764.png)
